molecular formula C19H20N2O4S B2927439 methyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate CAS No. 920115-93-1

methyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2927439
CAS No.: 920115-93-1
M. Wt: 372.44
InChI Key: YHCGATCZMDLWFK-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound that features a benzodiazole ring system

Scientific Research Applications

Methyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation:

    Etherification: The methoxyphenoxy group is introduced via an etherification reaction, often using a phenol derivative and an alkyl halide.

    Esterification: Finally, the acetate group is introduced through esterification, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodiazole ring or the ester group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodiazole ring system is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole share a similar core structure and exhibit comparable biological activities.

    Thioether Compounds: Compounds containing sulfanyl groups, such as thioethers and thiophenes, also show similar reactivity patterns.

Uniqueness

Methyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenoxy group, sulfanyl linkage, and benzodiazole ring system makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-23-14-6-5-7-15(12-14)25-10-11-26-19-20-16-8-3-4-9-17(16)21(19)13-18(22)24-2/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCGATCZMDLWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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